5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine
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Overview
Description
5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a complex organic compound that features a piperazine ring, a pyridine ring, and a thiazole ring
Scientific Research Applications
5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a catalyst in certain reactions.
Mechanism of Action
Target of Action
The primary targets of 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can halt cell cycle progression and potentially inhibit the proliferation of cancer cells .
Mode of Action
5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine interacts with its targets, CDK4 and CDK6, by binding to their active sites. This prevents these kinases from phosphorylating their substrates, which are necessary for cell cycle progression . As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma protein (Rb), a key event in the G1 to S phase transition. This leads to the accumulation of cells in the G1 phase and the inhibition of DNA synthesis in the S phase . The downstream effect is the inhibition of cell proliferation, which could potentially lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine’s action include the inhibition of CDK4 and CDK6 activity, the prevention of Rb phosphorylation, and the arrest of the cell cycle at the G1 phase . These effects could potentially lead to the inhibition of cell proliferation and the suppression of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Coupling with Pyridine: The final step involves coupling the thiazole ring with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiazole ring, converting it to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also inhibit CDKs and have similar structural features.
Imidazole Derivatives: These compounds share the thiazole ring and have similar biological activities.
Uniqueness
5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is unique due to its combination of a piperazine ring, a pyridine ring, and a thiazole ring, which provides a distinct set of chemical and biological properties. Its ability to inhibit multiple enzymes and modulate various pathways makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-14-6-5-8-17(15(14)2)25-10-12-26(13-11-25)21(27)20-18(22)19(24-28-20)16-7-3-4-9-23-16/h3-9H,10-13,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYGZDROULOXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.